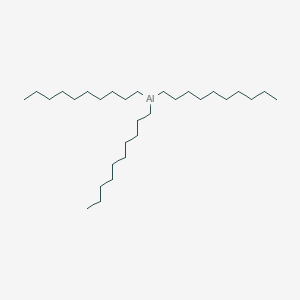
ALUMINUM TRI-N-DECYL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALUMINUM TRI-N-DECYL is a chemical compound that consists of an aluminum atom coordinated to three decyl groups. This compound is part of the broader class of organoaluminum compounds, which are known for their applications in various chemical processes, including catalysis and organic synthesis.
Preparation Methods
The synthesis of aluminum, tris(decyl)- typically involves the reaction of aluminum trichloride with decyl magnesium bromide. The reaction is carried out in an inert atmosphere to prevent the oxidation of the reactants. The general reaction scheme is as follows:
AlCl3+3C10H21MgBr→Al(C10H21)3+3MgBrCl
In industrial settings, the production of aluminum, tris(decyl)- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
ALUMINUM TRI-N-DECYL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aluminum oxide and decyl alcohol. The oxidation reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: this compound can be reduced to form aluminum metal and decane. This reaction often requires a strong reducing agent such as lithium aluminum hydride.
Substitution: The decyl groups in aluminum, tris(decyl)- can be substituted with other alkyl or aryl groups through reactions with organometallic reagents.
Common reagents used in these reactions include oxygen, hydrogen peroxide, lithium aluminum hydride, and various organometallic compounds. The major products formed from these reactions include aluminum oxide, decyl alcohol, aluminum metal, and decane.
Scientific Research Applications
ALUMINUM TRI-N-DECYL has several scientific research applications, including:
Catalysis: This compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: this compound is used in the synthesis of advanced materials, including nanomaterials and composites.
Biology and Medicine:
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organoaluminum compounds.
Mechanism of Action
The mechanism of action of aluminum, tris(decyl)- involves the coordination of the aluminum atom to the decyl groups. This coordination allows the compound to participate in various chemical reactions, including catalysis and substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the reactants used.
Comparison with Similar Compounds
ALUMINUM TRI-N-DECYL can be compared with other similar compounds, such as:
Aluminum, tris(ethyl)-: This compound has shorter alkyl groups compared to aluminum, tris(decyl)-, which affects its reactivity and applications.
Aluminum, tris(phenyl)-: This compound has aromatic groups instead of alkyl groups, which significantly alters its chemical properties and applications.
Aluminum, tris(butyl)-: This compound has intermediate-length alkyl groups, making it less reactive than aluminum, tris(decyl)- but more reactive than aluminum, tris(ethyl)-.
The uniqueness of aluminum, tris(decyl)- lies in its long alkyl chains, which provide distinct chemical properties and make it suitable for specific applications in catalysis and material science.
Properties
CAS No. |
1726-66-5 |
|---|---|
Molecular Formula |
C30H63Al |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
tris-decylalumane |
InChI |
InChI=1S/3C10H21.Al/c3*1-3-5-7-9-10-8-6-4-2;/h3*1,3-10H2,2H3; |
InChI Key |
USJZIJNMRRNDPO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |
Key on ui other cas no. |
1726-66-5 |
shelf_life |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















